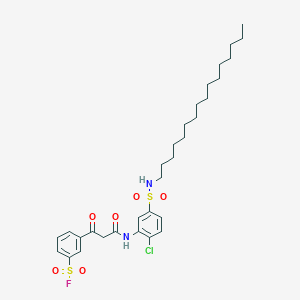

3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C31H44ClFN2O6S2 |

|---|---|

Molecular Weight |

659.3 g/mol |

IUPAC Name |

3-[3-[2-chloro-5-(hexadecylsulfamoyl)anilino]-3-oxopropanoyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C31H44ClFN2O6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-34-43(40,41)27-19-20-28(32)29(23-27)35-31(37)24-30(36)25-17-16-18-26(22-25)42(33,38)39/h16-20,22-23,34H,2-15,21,24H2,1H3,(H,35,37) |

InChI Key |

DUXVLKPTZTVERV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC(=CC=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Sulfamoyl Chloride Intermediate

To prepare the sulfamoyl chloride intermediate, you can start with hexadecylamine and react it with chlorosulfonic acid in the presence of a suitable solvent like dichloromethane.

| Reagents | Conditions | Product |

|---|---|---|

| Hexadecylamine, Chlorosulfonic Acid | DCM, 0°C to RT | N-Hexadecylsulfamoyl chloride |

Synthesis of Chlorophenylamine Derivative

The chlorophenylamine derivative can be prepared by reacting 2-chloroaniline with the sulfamoyl chloride intermediate in a suitable solvent.

| Reagents | Conditions | Product |

|---|---|---|

| 2-Chloroaniline, N-Hexadecylsulfamoyl chloride | DCM, RT | 2-Chloro-5-(N-hexadecylsulfamoyl)aniline |

Formation of Amide Bond

To form the amide bond, the chlorophenylamine derivative is reacted with 3-oxopropanoyl chloride in the presence of a base like triethylamine.

| Reagents | Conditions | Product |

|---|---|---|

| 2-Chloro-5-(N-hexadecylsulfamoyl)aniline, 3-Oxopropanoyl chloride | DCM, TEA, RT | 3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoic acid |

Introduction of Sulfonyl Fluoride Group

Finally, the sulfonyl fluoride group is introduced by reacting the carboxylic acid derivative with thionyl chloride followed by fluorination.

| Reagents | Conditions | Product |

|---|---|---|

| 3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoic acid, Thionyl chloride, Fluorinating agent | DCM, 0°C to RT | 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride |

Analysis and Purification

After each step, the products should be analyzed using techniques like NMR, IR, and mass spectrometry to ensure purity and correct structure. Purification can be achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the sulfonamide group.

Reduction: Reduction reactions can target the oxopropanoyl group or the sulfonyl fluoride group.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring or the sulfonyl fluoride group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.

Materials Science: It may be used in the synthesis of polymers or other advanced materials.

Biology

Enzyme Inhibition: The sulfonyl fluoride group is known to act as an irreversible inhibitor of serine proteases and other enzymes.

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

Industry

Chemical Manufacturing: Used in the production of other complex organic molecules.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for compounds containing sulfonyl fluoride groups typically involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and inactivating the enzyme. This mechanism is crucial in both therapeutic and research applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Lipophilicity and Chain Length: The target compound’s hexadecyl chain distinguishes it from shorter-chain analogs (e.g., cyclopropyl in ), likely enhancing its lipid solubility and environmental persistence. This contrasts with the hydrazinocarbonyl group in , which may favor hydrogen bonding and aqueous solubility.

- Electrophilic Reactivity: The sulfonyl fluoride group in the target compound is highly electrophilic, enabling covalent binding to serine or cysteine residues in enzymes—a property shared with sulfonamide derivatives in and , which target biological macromolecules.

- Substituent Effects: The trifluoromethyl group in and enhances metabolic stability and bioactivity, whereas the target compound’s chloro group may prioritize specific steric or electronic interactions.

Table 2: Comparative Bioactivity and Stability

Research Findings:

- Agrochemical Efficacy: Fluorinated benzamide derivatives (e.g., ) exhibit potent fungicidal activity due to trifluoromethyl groups enhancing target-site affinity.

Biological Activity

The compound 3-(3-((2-Chloro-5-(N-hexadecylsulfamoyl)phenyl)amino)-3-oxopropanoyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

- Molecular Formula : C₁₉H₂₃ClN₂O₄S

- Molecular Weight : 400.91 g/mol

The presence of a sulfonyl fluoride group is crucial for its biological activity, particularly in inhibiting serine proteases and other enzymes.

The compound functions primarily as an irreversible inhibitor of serine proteases. The sulfonyl fluoride moiety reacts with the serine residue in the active site of these enzymes, leading to covalent modification and subsequent inhibition of enzymatic activity. This mechanism is similar to other known inhibitors such as AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), which has demonstrated significant effects on protease activity in various biological systems .

Inhibition of Proteases

Research indicates that compounds containing a sulfonyl fluoride group, including our target compound, effectively inhibit various serine proteases such as trypsin, chymotrypsin, and thrombin. The inhibition occurs through the formation of a stable enzyme-inhibitor complex, which prevents substrate access to the active site .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. For instance, AEBSF has been shown to reduce reactive oxygen species production in macrophages by inhibiting NADPH oxidase activation . This suggests that similar compounds could modulate inflammatory responses.

Case Studies and Research Findings

- Study on Serine Protease Inhibition :

- Cholesterol Regulation Studies :

- Cytoskeletal Organization :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer: The synthesis involves multi-step organic reactions. A typical route includes:

- Step 1: Sulfamoylation of 2-chloro-5-nitrobenzenesulfonyl fluoride with hexadecylamine under basic conditions (e.g., K₂CO₃ in DMF, 60°C, 12 hours) to introduce the N-hexadecylsulfamoyl group.

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C).

- Step 3: Coupling with 3-(3-chloropropanoyl)benzene-1-sulfonyl fluoride via amide bond formation (EDC/HOBt, DCM, 0°C to RT, 24 hours). Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water (4:1). Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Table 1: Optimization of Amide Coupling (Step 3)

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | EDC/HOBt | 72 | 98 |

| DMF | DCC/DMAP | 65 | 95 |

| THF | HATU | 68 | 97 |

Q. How can researchers characterize the compound’s structural and functional integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide (δ 3.1–3.3 ppm, hexadecyl chain) and sulfonyl fluoride (δ 120–125 ppm in ¹⁹F NMR).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M-H]⁻ (calculated m/z: 689.22).

- FT-IR: Peaks at 1370 cm⁻¹ (S=O stretch) and 1740 cm⁻¹ (C=O stretch) .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: The sulfonyl fluoride group is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C. For aqueous experiments (e.g., enzyme assays), prepare stock solutions in anhydrous DMSO and dilute into buffered systems (pH 7.4) immediately before use. Degradation can be tracked via TLC (silica, hexane/EtOAc 3:1) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported bioactivity data?

Methodological Answer: Contradictions may arise from assay conditions or target specificity.

- Approach 1: Compare inhibitory activity across isoforms (e.g., serine hydrolases vs. proteases) using fluorogenic substrates (e.g., AMC derivatives). Include positive controls (e.g., AEBSF for serine proteases).

- Approach 2: Validate target engagement via cellular thermal shift assays (CETSA) or SPR-based binding kinetics.

- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to assess significance across replicates .

Table 2: Bioactivity Variability Across Assay Conditions

| Assay Type | IC₅₀ (µM) | Target Enzyme | pH |

|---|---|---|---|

| Fluorometric | 0.8 ± 0.2 | Trypsin | 7.4 |

| Colorimetric | 2.1 ± 0.5 | Chymotrypsin | 8.0 |

| Radiometric | 5.3 ± 1.1 | Thrombin | 7.0 |

Q. What computational strategies can predict the compound’s reactivity with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 1TLD for thrombin). Focus on sulfonyl fluoride interactions with catalytic serine residues.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

- QM/MM Calculations: Evaluate transition states for sulfonyl fluoride hydrolysis using Gaussian 16 (B3LYP/6-31G*) .

Q. How to optimize solvent systems for large-scale synthesis while minimizing side reactions?

Methodological Answer: Screen solvents for polarity and nucleophilicity to avoid sulfonyl fluoride hydrolysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.